BMS-986143 is a novel compound developed as a selective inhibitor of Bruton's tyrosine kinase, which is a critical target in the treatment of various autoimmune diseases, particularly rheumatoid arthritis. This compound has garnered attention due to its potential therapeutic applications and its unique molecular structure that enhances its efficacy compared to earlier inhibitors.
BMS-986143 is classified as a small-molecule inhibitor and belongs to the chemical class of pyridopyrimidinediones. It was designed through systematic structure-activity relationship studies aimed at optimizing the potency and selectivity for Bruton's tyrosine kinase inhibition. The compound is part of ongoing research efforts by Bristol Myers Squibb, focusing on developing new treatments for autoimmune disorders .
The synthesis of BMS-986143 involves multiple steps, utilizing various reagents and conditions to achieve the desired molecular structure. The general synthetic route includes:
The synthesis process has been documented in detail, highlighting specific reaction conditions, yields, and characterizations through techniques like nuclear magnetic resonance and mass spectrometry .
BMS-986143 features a complex molecular architecture characterized by a pyridopyrimidine core. Its molecular formula is CHClNO, with a molecular weight of approximately 368.21 g/mol. The compound's structure can be represented as follows:
BMS-986143 undergoes specific chemical reactions that are essential for its pharmacological activity:
The mechanism of action for BMS-986143 primarily involves the inhibition of Bruton's tyrosine kinase activity. By binding to the active site of this enzyme, BMS-986143 prevents its activation, thereby disrupting downstream signaling pathways that contribute to inflammatory processes in autoimmune diseases.
BMS-986143 exhibits several notable physical and chemical properties:
BMS-986143 has significant potential applications in the field of pharmacology:
The ongoing research aims to further elucidate its pharmacokinetics and long-term efficacy in clinical settings, potentially expanding its applications to other autoimmune disorders .
Structure-activity relationship (SAR) studies systematically investigate the relationship between a molecule’s chemical structure and its biological activity, enabling the optimization of pharmacologically relevant properties such as potency, selectivity, and metabolic stability [10]. This approach contrasts with traditional drug discovery, which relies on high-throughput screening of large compound libraries—a process often inefficient and costly [6]. Rational drug design employs SAR principles alongside structural biology and computational modeling to intentionally design molecules that interact with specific biological targets [3] [6]. Bruton’s tyrosine kinase (BTK), a non-receptor kinase critical in B-cell receptor and Fc receptor signaling pathways, represents a validated target for autoimmune diseases due to its role in pathogenic signaling cascades [2].
The development of BMS-986143 originated from challenges encountered with carbazole-based inhibitor 1 (BTK biochemical half-maximal inhibitory concentration = 3 nM), which existed as a mixture of four interconverting atropisomers. This conformational heterogeneity contributed to off-target interactions and dose-limiting tolerability issues in preclinical models [2]. To address this, a property-based drug design strategy was implemented with two key objectives:
This strategy led to the systematic exploration of bicyclic systems, replacing the quinazolinone moiety of predecessor compounds with pyridopyrimidinedione scaffolds. The rigid pyridopyrimidinedione core enforced planarity and restricted rotation around the biaryl axis, yielding stable atropisomers with defined chirality [2].
SAR investigations focused on two primary regions of the carbazole-pyridopyrimidinedione scaffold: the carbazole C3/C6 positions and the pyridopyrimidinedione heterocycle [2]. Key findings are synthesized below:
1.3.1. Carbazole C3/C6 Substitution
Systematic incorporation of substituents at C3 and C6 revealed distinct steric and electronic requirements:
1.3.2. Pyridopyrimidinedione Optimization
Replacement of the quinazolinedione with pyridopyrimidinedione bicyclic systems (6a–6h) aimed to prevent demethylation while retaining potency:
Table 1: In Vitro Potency and Selectivity of Pyridopyrimidinedione-Carbazole Inhibitors
Compound | R₁/R₂/Other | BTK Biochemical half-maximal inhibitory concentration (nM) | JAK2 Selectivity (Fold) | Ramos Cell half-maximal inhibitory concentration (nM) | Human Whole Blood half-maximal inhibitory concentration (nM) |
---|---|---|---|---|---|
1 | NA | 3.0 ± 0.10 | 94× | 26 ± 15 | 550 ± 100 |
5f | 3-Cl | 0.94 | 1,400× | 12 | 120 |
5h (S) | 3-Cl | 0.41 | 2,500× | 13 ± 7 | 69 |
5i | 3-F | 0.86 | 1,100× | 19 | 75 |
6d | Homochiral; C3-Cl | 0.26 ± 0.12 | 3,800× | 6.9 ± 3.4 | 25 ± 19 |
6h | Homochiral; C3-F | 0.19 ± 0.02 | 7,200× | 7.6 ± 2.4 | 37 |
Source: Adapted from [2]
BMS-986143 is characterized by three interdependent structural features:
The convergence of these elements resulted in a compound with sub-100 nM potency in human whole blood assays, >1,000-fold selectivity over Janus kinase 2, and negligible formation of demethylated metabolites—validating the rational design approach [2].
Table 2: Impact of Structural Features on Drug Properties
Structural Feature | Role in Bruton’s Tyrosine Kinase Inhibition | Biological Consequence |
---|---|---|
Pyridopyrimidinedione core | Enforces planar conformation; locks lower atropisomeric axis | Enhanced kinetic stability; prevention of demethylation |
C3 halogen (Cl/F) | Occupies hydrophobic subpocket near gatekeeper residue | Improved biochemical potency and cellular activity |
Stereodefined atropisomerism | Maintains bioactive conformation; reduces conformational flexibility | Increased selectivity; mitigation of off-target toxicity |
Source: Derived from [2]
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3